4-Chloro-1H-indole-2-carbaldehyde
Overview
Description
4-Chloro-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family, characterized by the presence of a chloro substituent at the 4-position and an aldehyde group at the 2-position of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities .
Mechanism of Action
Target of Action
4-Chloro-1H-indole-2-carbaldehyde, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . This makes it a valuable scaffold for the development of new and useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple targets . These interactions can lead to downstream effects that contribute to the compound’s biological activities.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that the compound has diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
4-Chloro-1H-indole-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory activity against certain enzymes involved in metabolic pathways . These interactions often involve binding to the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . This compound can also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects can result in altered cellular functions and responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific receptors or enzymes, leading to inhibition or activation of their activity . This binding can result in conformational changes in the target biomolecule, affecting its function and downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to a decrease in their activity over time . Additionally, long-term exposure to this compound can result in changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are important considerations in the design and interpretation of laboratory experiments involving this compound.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . In some cases, high doses of this compound can result in toxic or adverse effects, such as cellular damage or disruption of normal physiological processes . Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These metabolic interactions can affect the overall metabolic flux and levels of metabolites in the cell. Additionally, this compound can influence the activity of key metabolic enzymes, leading to changes in metabolic pathways and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its distribution within different cellular compartments . These interactions can affect the localization and accumulation of this compound, influencing its biological effects. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its mode of action and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can localize to the mitochondria, affecting mitochondrial function and cellular metabolism . Understanding the subcellular localization of this compound is important for elucidating its biological effects and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-indole-2-carbaldehyde typically involves the chlorination of indole derivatives followed by formylation. One common method includes the reaction of 4-chloroindole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 2-position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-Chloro-1H-indole-2-carboxylic acid.
Reduction: 4-Chloro-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 4-Chloro-1H-indole-3-carbaldehyde
- 1H-indole-2-carbaldehyde
- 1H-indole-3-carbaldehyde
Comparison: 4-Chloro-1H-indole-2-carbaldehyde is unique due to the specific positioning of the chloro and aldehyde groups, which can influence its reactivity and biological activity. Compared to 4-Chloro-1H-indole-3-carbaldehyde, the position of the aldehyde group at the 2-position may result in different chemical and biological properties .
Properties
IUPAC Name |
4-chloro-1H-indole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-2-1-3-9-7(8)4-6(5-12)11-9/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHAQYQBESAJGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C=O)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592974 | |
Record name | 4-Chloro-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27932-08-7 | |
Record name | 4-Chloro-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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